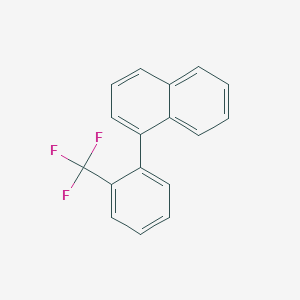

1-(2-(Trifluoromethyl)phenyl)naphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H11F3 |

|---|---|

Molecular Weight |

272.26 g/mol |

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]naphthalene |

InChI |

InChI=1S/C17H11F3/c18-17(19,20)16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H |

InChI Key |

IHPBNCPBDVGASF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3C(F)(F)F |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 1 2 Trifluoromethyl Phenyl Naphthalene

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, insights into the conjugated π-electron systems can be obtained. For aromatic compounds like 1-(2-(trifluoromethyl)phenyl)naphthalene, the UV-Vis spectrum is expected to reveal characteristic absorption bands corresponding to π → π* transitions.

A typical investigation would involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, and recording the absorbance as a function of wavelength. The resulting spectrum would be analyzed to determine the wavelengths of maximum absorption (λmax). These values are indicative of the energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The presence of the naphthalene (B1677914) and phenyl chromophores, along with the influence of the trifluoromethyl group, would determine the precise positions and intensities of these absorption bands. The intensity of absorption is quantified by the molar absorptivity (ε), calculated using the Beer-Lambert law.

Table 1: Anticipated UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Data | Significance |

|---|---|---|

| λmax (nm) | Wavelength values | Corresponds to specific electronic transitions (e.g., π → π*) |

| Molar Absorptivity (ε, M-1cm-1) | Numerical values | Indicates the probability of the electronic transition |

Note: This table represents the type of data expected from experimental analysis, which is not currently available in the cited literature.

X-ray Diffraction Analysis for Crystalline State Structure Elucidation

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal would be irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern would be collected and analyzed. This analysis yields the electron density map of the molecule, from which the atomic positions can be determined. Key information obtained includes the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). Furthermore, this analysis would reveal the dihedral angle between the phenyl and naphthalene rings, which is a critical structural parameter for biaryl systems, influenced by the steric hindrance of the trifluoromethyl group.

Table 2: Anticipated Crystallographic Data for this compound

| Parameter | Expected Data | Description |

|---|---|---|

| Chemical Formula | C17H11F3 | The elemental composition of the molecule |

| Formula Weight | 272.26 g/mol | The mass of one mole of the compound |

| Crystal System | e.g., Monoclinic, Orthorhombic | The basic geometric shape of the unit cell |

| Space Group | e.g., P21/c | The symmetry elements of the unit cell |

| a (Å) | Numerical value | Unit cell dimension |

| b (Å) | Numerical value | Unit cell dimension |

| c (Å) | Numerical value | Unit cell dimension |

| α (°) | Numerical value | Unit cell angle |

| β (°) | Numerical value | Unit cell angle |

| γ (°) | Numerical value | Unit cell angle |

| Volume (Å3) | Numerical value | The volume of the unit cell |

Note: This table represents the type of data expected from experimental analysis, which is not currently available in the cited literature.

Computational and Theoretical Investigations of 1 2 Trifluoromethyl Phenyl Naphthalene

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular properties such as geometries, vibrational frequencies, and electronic characteristics. DFT calculations for aromatic hydrocarbons and their derivatives, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), have proven to yield results that correlate well with experimental data. ajchem-a.comscienceopen.com The following sections detail the application of DFT to elucidate the structural and electronic properties of 1-(2-(Trifluoromethyl)phenyl)naphthalene.

In this compound, significant steric repulsion is expected between the bulky trifluoromethyl (-CF3) group at the ortho position of the phenyl ring and the hydrogen atom at the 8-position of the naphthalene (B1677914) ring. This steric clash prevents the molecule from adopting a planar conformation. DFT-based geometry optimization would predict a twisted structure as the most stable energy minimum. The dihedral angle between the planes of the two aromatic rings is anticipated to be substantial, likely in the range of 60-90 degrees, to minimize these steric interactions. This twisting is a common feature in sterically hindered biaryls and is crucial in determining their electronic and photophysical properties. semanticscholar.orgnih.gov

| Parameter | Description | Predicted Value/Characteristic |

|---|---|---|

| C(naphthyl)-C(phenyl) Bond Length | The length of the single bond connecting the two aromatic rings. | ~1.49 Å |

| Dihedral Angle (C-C-C-C) | The twist angle between the naphthalene and phenyl rings. | Significantly non-planar (>60°) |

| C-F Bond Lengths | The average length of the carbon-fluorine bonds in the CF3 group. | ~1.35 Å |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic properties. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. ajchem-a.comresearchgate.net

For this compound, the spatial distribution of these orbitals is influenced by the electronic character of its constituent parts. The naphthalene ring is a relatively electron-rich aromatic system, while the phenyl ring is made electron-deficient by the potent electron-withdrawing trifluoromethyl group.

HOMO: The HOMO is expected to be predominantly localized on the electron-rich naphthalene moiety, as this is the region from which an electron is most easily removed.

LUMO: The LUMO is anticipated to be largely centered on the trifluoromethyl-substituted phenyl ring, as this is the most electron-deficient part of the molecule and the most favorable destination for an accepted electron. usm.my

This spatial separation of the HOMO and LUMO suggests that the molecule may exhibit intramolecular charge transfer (ICT) characteristics upon electronic excitation. The HOMO-LUMO energy gap is expected to be smaller than that of unsubstituted naphthalene (typically around 4.75 eV), as the electron-withdrawing substituent tends to stabilize the LUMO, thus reducing the gap. rsc.orgresearchgate.netsamipubco.com

| Property | Description | Predicted Characteristic |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Relatively high; localized on the naphthalene ring. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relatively low; localized on the (trifluoromethyl)phenyl ring. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO. | Lower than unsubstituted naphthalene, indicating higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ajchem-a.comuni-muenchen.de The MEP surface is colored according to the local electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netwolfram.com

In this compound, the MEP map is expected to show distinct regions of varying potential:

A strong region of positive potential (blue) would be localized around the highly electronegative fluorine atoms of the -CF3 group. This makes the trifluoromethyl group and the adjacent carbon atom potential sites for nucleophilic attack. researchgate.net

Regions of negative potential (red) would be concentrated above and below the π-system of the electron-rich naphthalene ring. These areas represent the most likely sites for electrophilic attack.

The phenyl ring, being influenced by the withdrawing -CF3 group, would exhibit a less negative (or even slightly positive) potential compared to the naphthalene ring.

The MEP map visually confirms the electronic push-pull nature established by the FMO analysis, providing a clear guide to the molecule's reactive sites.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. q-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to a vacant (acceptor) orbital. researchgate.netbibliotekanauki.plscirp.org

For this compound, NBO analysis would likely reveal several key interactions:

Hyperconjugation: Significant stabilization energy (E(2)) would be associated with the delocalization of electron density from the π-orbitals of the naphthalene and phenyl rings into the antibonding σ* orbitals of the C-F bonds. This interaction helps to stabilize the molecule.

Steric Repulsion: NBO analysis can also quantify steric repulsion, which would be evident between the lone pairs of the fluorine atoms and the electron clouds of the nearby hydrogen atoms on the naphthalene ring, further explaining the molecule's non-planar geometry.

Bonding Character: The analysis would confirm the hybridization of the atoms and the nature of the C-C bond linking the two rings, showing it to be a pure σ-bond that allows for the torsional rotation discussed in the conformational analysis.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Characterization

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for studying the excited-state properties of molecules. researchgate.netchemrxiv.org It is used to calculate vertical excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum, and to predict other photophysical properties like fluorescence.

A TD-DFT calculation for this compound would predict its electronic absorption spectrum. The primary electronic transitions are expected to be of a π → π* character, originating from the aromatic system. Given the spatial separation of the HOMO (on the naphthalene) and LUMO (on the trifluoromethylphenyl moiety), the lowest energy transition would likely possess significant intramolecular charge transfer (ICT) character. This ICT nature means that the photophysical properties of the molecule could be sensitive to solvent polarity. researchgate.net The calculated spectrum would show strong absorption bands in the UV region, characteristic of substituted naphthalene derivatives.

Elucidation of Global and Local Quantum Chemical Descriptors

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

For this compound, the presence of the strongly electron-withdrawing -CF3 group is expected to increase its electronegativity and chemical hardness compared to unsubstituted 1-phenylnaphthalene (B165152). A higher hardness value implies greater kinetic stability and lower reactivity. researchgate.net Local reactivity descriptors, such as the Fukui functions, could also be calculated to provide more detailed, atom-specific information about the most reactive sites for electrophilic, nucleophilic, and radical attack, complementing the qualitative picture provided by MEP maps.

Ionization Potential, Electron Affinity, Chemical Hardness, and Chemical Softness

Specific computational data for the ionization potential, electron affinity, chemical hardness, and chemical softness of this compound are not available in the reviewed literature. The determination of these values would necessitate quantum chemical calculations, which have not been published for this specific molecule.

Electronegativity and Chemical Potential

Calculated values for the electronegativity and chemical potential of this compound could not be located in existing scientific publications or databases. These parameters are derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which would need to be calculated through theoretical methods.

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

A theoretical evaluation of the non-linear optical (NLO) properties for this compound has not been reported in the available scientific literature. Such an evaluation would require computational studies to determine parameters like polarizability and hyperpolarizability, which are essential for characterizing a molecule's NLO response.

Reactivity and Reaction Mechanism Studies

Directed Metalation and Deprotonation Reactions

Directed metalation and deprotonation are powerful strategies for the regioselective functionalization of aromatic compounds. The trifluoromethyl group, being a strong electron-withdrawing group, significantly influences the acidity of adjacent C-H bonds, thereby directing metalation to specific positions.

While specific studies on the directed metalation of 1-(2-(Trifluoromethyl)phenyl)naphthalene are not extensively documented, valuable insights can be drawn from the metalation of 1-(trifluoromethyl)naphthalene. In the case of 1-(trifluoromethyl)naphthalene, metalation with organometallic or lithium dialkylamide bases followed by quenching with carbon dioxide exclusively yields functionalization at the 2-position. epfl.ch This pronounced regioselectivity is attributed to the inductive effect of the trifluoromethyl group, which increases the kinetic acidity of the ortho-protons.

For this compound, two primary sites are susceptible to deprotonation: the C8 (peri) and C2' positions on the naphthalene (B1677914) and phenyl rings, respectively. The trifluoromethyl group on the phenyl ring is expected to primarily acidify the ortho C-H bonds on that ring. However, the complex interplay of steric hindrance from the bulky naphthalene moiety and the potential for through-space electronic effects could lead to complex regiochemical outcomes. The choice of the base and reaction conditions, such as the presence of coordinating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA), would be crucial in controlling the site of metalation. epfl.ch

The kinetic acidity of C-H bonds in aromatic substrates like this compound is influenced by several factors:

Inductive Effects: The strongly electron-withdrawing trifluoromethyl group significantly increases the acidity of nearby protons through its negative inductive effect (-I). epfl.ch

Coordination Effects: The presence of heteroatoms in directing groups can coordinate with the metal of the organometallic base, bringing it into proximity with a specific C-H bond and facilitating its deprotonation. wikipedia.org While the trifluoromethyl group itself is not a classical directing metalation group, its electronic influence is paramount.

Reaction Conditions: The choice of base (e.g., n-butyllithium, sec-butyllithium, lithium diisopropylamide), solvent, and additives (e.g., TMEDA, potassium tert-butoxide) can dramatically alter the regioselectivity of deprotonation. epfl.chresearchgate.net For instance, superbasic reagents like tert-butyllithium (B1211817) in the presence of potassium tert-butoxide can favor deprotonation at sterically less hindered but electronically activated sites. epfl.ch

Side reactions, such as single electron-transfer processes, can sometimes compete with deprotonation, particularly when using strong organolithium bases, potentially leading to moderate to poor yields of the desired functionalized products. epfl.ch

Pathways for Nucleophilic Substitution and Hydrolysis

The presence of the trifluoromethyl group also influences the susceptibility of the aromatic rings to nucleophilic attack. While specific data for this compound is limited, general principles of nucleophilic aromatic substitution (SNAr) on trifluoromethyl-substituted aromatics can be considered. The strong electron-withdrawing nature of the CF3 group activates the ring towards nucleophilic attack, particularly at the ortho and para positions.

Hydrolysis of the trifluoromethyl group itself is generally difficult under neutral or acidic conditions but can be achieved under strongly basic conditions. For instance, the hydrolysis of 2-trifluoromethylphenol to salicylic (B10762653) acid proceeds at elevated temperatures in a phosphate (B84403) buffer at neutral pH, with the reaction rate increasing at higher pH. nih.gov This suggests that under harsh basic conditions, the trifluoromethyl group in this compound could potentially undergo hydrolysis to a carboxylic acid group.

Cycloaddition and Cascade Reactions of Trifluoromethylated Systems

Visible-light-induced radical cascade trifluoromethylation/cyclization reactions have emerged as a powerful tool for the synthesis of trifluoromethylated polycyclic aza-heterocycles. mdpi.com These reactions typically involve the generation of a trifluoromethyl radical which then participates in a cascade of bond-forming events. It is conceivable that derivatives of this compound bearing appropriate functional groups could undergo such cascade reactions to generate novel polycyclic aromatic compounds.

Investigation of Single Electron-Transfer Processes

Single electron-transfer (SET) is a potential reaction pathway in systems containing electron-withdrawing groups like the trifluoromethyl group, especially in the presence of strong reducing or oxidizing agents, or under photochemical conditions. nih.gov The trifluoromethyl group can facilitate SET by stabilizing the resulting radical anion.

Theoretical studies on molecules containing trifluoromethyl groups have explored the thermodynamics and kinetics of SET processes. nih.gov The electron-withdrawing nature of the trifluoromethyl group can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the molecule more susceptible to reduction via SET. In the context of this compound, SET processes could be relevant in reactions involving organometallic reagents, as mentioned earlier, or in photochemically induced transformations. The investigation of such processes often involves computational modeling to understand the electronic structure and reaction pathways. nih.gov

Structure Activity Relationship Sar Methodologies in Derivatives of 1 2 Trifluoromethyl Phenyl Naphthalene

Rational Design Principles for Structural Modification

Rational drug design is a strategic process that leverages the knowledge of a biological target to create molecules with desired therapeutic effects. slideshare.netazolifesciences.com This approach moves beyond traditional trial-and-error methods by systematically modifying a lead compound, such as 1-(2-(trifluoromethyl)phenyl)naphthalene, to optimize its pharmacodynamic and pharmacokinetic properties. nih.gov The core principles involve two primary strategies: structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.govnih.gov

In the context of this compound derivatives, SBDD would be applicable if the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known. nih.gov Modifications would be designed to enhance binding affinity by improving the complementarity between the ligand and the target's binding site. nih.gov This could involve:

Introducing Functional Groups: Adding hydrogen bond donors or acceptors to form specific interactions with amino acid residues in the target protein.

Modifying the Scaffold: Altering the naphthalene (B1677914) or phenyl rings to improve the fit within a binding pocket.

Targeting Unoccupied Pockets: Extending the molecule with new substituents to interact with adjacent pockets in the binding site, potentially increasing both potency and selectivity.

Conversely, if the target structure is unknown, LBDD methods are employed. nih.gov This approach relies on the analysis of a set of known active molecules. By superimposing these molecules, a pharmacophore model can be generated, which defines the essential three-dimensional arrangement of chemical features (e.g., aromatic rings, hydrogen bond acceptors/donors, hydrophobic centers) required for biological activity. nih.gov New derivatives of this compound would then be designed to fit this pharmacophore model, with the goal of mimicking or improving upon the interactions of the most potent known ligands.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netuwec.edu For derivatives of this compound, a QSAR model can predict the activity of unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.netnih.gov

The development of a robust QSAR model involves several key steps:

Data Set Compilation: A series of this compound derivatives with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is assembled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. nih.govnih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to generate an equation that correlates the calculated descriptors with the observed biological activity. researchgate.net

Model Validation: The model's statistical significance and predictive ability are rigorously assessed using various metrics.

A hypothetical QSAR equation for this class of compounds might take the form: log(1/C) = β₀ + β₁(σ) + β₂(Es) + β₃(logP) + ... where C is the concentration required for a specific biological effect, σ represents an electronic parameter, Es a steric parameter, and logP the lipophilicity. uwec.edu

The table below summarizes the key statistical parameters used to evaluate the quality of a QSAR model.

| Parameter | Description | Acceptable Value |

| n | Number of compounds in the training set | > 20 for statistical significance |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model (often determined by leave-one-out) | > 0.5 |

| R²_pred (External R²) | Measures the predictive ability of the model on an external test set | > 0.5 |

| F-test (Fischer's value) | Represents the statistical significance of the model | High value indicates significance |

| RMSE (Root Mean Square Error) | Measures the deviation between predicted and observed values | As low as possible |

This table presents typical validation criteria for a QSAR model.

By developing a statistically robust QSAR model, researchers can gain insights into which structural properties are most influential for the activity of this compound derivatives, guiding further rational design efforts. nih.govcivilica.com

Analysis of Substituent Effects on Molecular Interactions

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the phenyl and naphthalene rings. Analyzing these effects in terms of their electronic, steric, and hydrophobic properties is fundamental to understanding the SAR.

Electronic effects describe how a substituent influences the electron distribution within the molecule, which can affect its ability to interact with the biological target through mechanisms like hydrogen bonding or π-π stacking. nih.gov Steric effects relate to the size and shape of the substituent, which can dictate how well the molecule fits into its binding site. researchgate.netcanterbury.ac.nz

Modifications to other positions on the aromatic rings can further modulate activity. For instance, adding electron-donating groups (e.g., -OCH₃, -CH₃) or other electron-withdrawing groups (e.g., -CN, -NO₂) would systematically alter the molecule's electrostatic potential. Similarly, introducing bulky substituents could create steric hindrance that prevents optimal binding, or conversely, it could provide favorable van der Waals interactions if it fits well within a hydrophobic pocket. nih.gov

The following table provides examples of common substituents and their associated electronic (Hammett constant, σ) and steric (Taft's steric parameter, Es) parameters, which are used in QSAR studies to quantify these effects.

| Substituent (X) | Hammett Constant (σₚ) | Taft's Steric Parameter (Eₛ) | Predominant Effect |

| -H | 0.00 | 1.24 | Neutral |

| -CH₃ | -0.17 | 0.00 | Electron-donating, Sterically small |

| -OCH₃ | -0.27 | 0.69 | Electron-donating (resonance) |

| -Cl | 0.23 | 0.27 | Electron-withdrawing (inductive) |

| -CN | 0.66 | -0.51 | Strongly electron-withdrawing |

| -NO₂ | 0.78 | -1.01 | Strongly electron-withdrawing |

| -CF₃ | 0.54 | -1.16 | Strongly electron-withdrawing, Sterically demanding |

Data are representative values used to illustrate the properties of common substituents.

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties, as well as target binding. nih.govscilit.com It is most commonly quantified by the logarithm of the partition coefficient between n-octanol and water (log P). mdpi.comresearchgate.net

The table below shows the π-values for several common substituents, illustrating their contribution to molecular lipophilicity.

| Substituent (X) | Hansch π-Value | Effect on Lipophilicity |

| -H | 0.00 | Neutral |

| -F | 0.14 | Slightly increases |

| -Cl | 0.71 | Increases |

| -Br | 0.86 | Increases |

| -CH₃ | 0.56 | Increases |

| -OH | -0.67 | Decreases |

| -CN | -0.57 | Decreases |

| -CF₃ | 0.88 | Significantly increases |

Data are representative values for substituents on a benzene (B151609) ring.

Computer-Aided Drug Design Approaches

Computer-Aided Drug Design (CADD) encompasses a suite of computational tools that facilitate and expedite the drug discovery process. nih.govrjpbr.com For derivatives of this compound, CADD methods are invaluable for visualizing and predicting how these molecules interact with their biological target at an atomic level. mdpi.com

Key CADD techniques include:

Molecular Docking: This is a primary SBDD tool that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov A library of virtual this compound derivatives can be docked into the active site of a target. The results are "scored" to rank the compounds based on their predicted binding affinity, helping to identify the most promising candidates for synthesis. mdpi.com

Pharmacophore Modeling: As an LBDD method, this technique identifies the common chemical features of active molecules and their spatial arrangement. This model then serves as a 3D query to search databases for new, structurally diverse compounds that could possess similar biological activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. This method can be used to assess the stability of the binding pose predicted by docking and to understand the conformational changes that may occur upon ligand binding, offering a more realistic representation of the molecular interactions. mdpi.com

These computational approaches allow for the rapid in silico screening of large numbers of virtual compounds, significantly reducing the time and resources required for lead optimization. springernature.com They provide crucial insights that guide the rational design of new derivatives with enhanced activity and improved pharmacological profiles.

Advanced Applications in Materials Science and Engineering

Development of Functional Materials Utilizing Naphthalene-Trifluoromethylphenyl Scaffolds

The naphthalene (B1677914) scaffold is a well-established building block in the synthesis of functional organic materials, valued for its rigid, planar structure and rich electron density. psu.edu The introduction of a 2-(trifluoromethyl)phenyl substituent offers a strategy to modulate the electronic properties and solid-state packing of naphthalene-based systems. The trifluoromethyl group is a potent electron-withdrawing group, which can significantly influence the chemical characteristics of the molecule. soton.ac.ukbohrium.com

While direct applications of the 1-(2-(trifluoromethyl)phenyl)naphthalene scaffold are not extensively documented, its constituent parts are integral to many functional materials. Naphthalene derivatives are widely used as the core for organic semiconductors, fluorescent probes, and liquid crystals. psu.edumdpi.com The strategic placement of aryl groups on the naphthalene core, as seen in 1,8-diarylnaphthalenes, creates strained molecules with unique photoluminescent and chiral properties, making them suitable for high-performance blue and green OLEDs and chiral sensors. mdpi.com

Furthermore, palladium-catalyzed cyclization reactions involving phenylnaphthalene structures have been employed to construct complex, fused polycyclic skeletons. globethesis.com Such methodologies demonstrate the utility of the phenylnaphthalene backbone as a foundational scaffold for creating novel organic materials with intricate three-dimensional architectures and potential applications in medicinal chemistry and materials science. globethesis.com The presence of the trifluoromethyl group is compatible with such synthetic transformations, offering a pathway to novel fluorinated polycyclic aromatic compounds. globethesis.com

Integration into Polymeric Systems (e.g., Fluorinated Polyimides)

Fluorinated polyimides (FPIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and superior dielectric properties, making them indispensable in the microelectronics and aerospace industries. researchgate.netmdpi.com The incorporation of fluorine-containing moieties, such as the trifluoromethyl group (-CF3), into the polymer backbone is a key strategy for enhancing these properties. researchgate.netst-andrews.ac.uk The C-F bond's high energy and the low polarizability of fluorine atoms contribute to reduced dielectric constants, lower moisture absorption, and increased thermal and oxidative stability. researchgate.netresearchgate.net

The this compound moiety represents a bulky, rigid, and fluorinated pendant group that could be incorporated into polymer chains, such as polyimides, to impart desirable characteristics. While direct polymerization of a monomer based on this exact structure is not widely reported, studies on analogous systems provide significant insights. For instance, polyimides synthesized from diamine monomers containing naphthalene units exhibit high glass transition temperatures (Tg) and thermal stability due to the rigidity of the naphthalene group. soton.ac.ukmdpi.comscilit.com Similarly, the introduction of bulky trifluoromethylphenyl groups into polyimide backbones has been shown to improve solubility, reduce dielectric constant, and enhance optical transparency. st-andrews.ac.uk

The combination of a naphthalene group and a trifluoromethylphenyl group within a single monomeric unit is a promising approach to developing advanced FPIs. Research on polyamides derived from 2,7-bis(4-amino-2-trifluoromethylphenoxy)naphthalene (B13953574) has shown that the bulky trifluoromethyl groups disrupt polymer chain packing, leading to increased solubility without a significant loss of thermal stability. researchgate.net This principle suggests that incorporating the this compound structure as a pendant group could create voids (fractional free volume) between polymer chains, which is expected to lower the dielectric constant and improve processability.

Table 1: Properties of Representative Fluorinated Aromatic Polymers

| Polymer Type | Monomers | Tg (°C) | Dielectric Constant (1 MHz) | Tensile Strength (MPa) | Reference |

| Fluorinated Polyimide | 3,3-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]phthalide + Aromatic Dianhydrides | 259–320 | 2.70–3.11 | 105–125 | st-andrews.ac.uk |

| Fluorinated Polyamide | 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene + Aromatic Dicarboxylic Acids | 243–295 | Not Reported | Not Reported | researchgate.net |

| Fluorinated Polyimide | Trifluoromethylbenzene (TFMB) based diamines | 402 | 2.312 | 232.73 | researchgate.net |

This table presents data for polymers with structural similarities to those that could be derived from this compound to illustrate the expected performance characteristics.

Photoluminescent Properties and Applications as Fluorophores (e.g., BODIPY Dyes)

Naphthalene and its derivatives are well-known for their intrinsic fluorescence, making them foundational components in the design of organic fluorophores. rsc.orgwikipedia.org Their photophysical properties, including absorption and emission wavelengths, fluorescence quantum yields, and lifetimes, are highly sensitive to the nature and position of substituents on the naphthalene ring. wikipedia.orgthermofisher.com The introduction of a 2-(trifluoromethyl)phenyl group is expected to modulate these properties through both steric and electronic effects.

The steric hindrance between the phenyl group and the naphthalene core in 1-phenylnaphthalene (B165152) derivatives forces a twisted conformation, which can influence the excited-state dynamics and emission properties. mdpi.com Electronically, the strongly withdrawing trifluoromethyl group can alter the intramolecular charge transfer (ICT) characteristics of the molecule, potentially leading to solvatochromism, where the emission color changes with solvent polarity. wikipedia.org

While specific photophysical data for this compound is scarce, studies on related compounds provide valuable context. For instance, the synthesis of various trifluoromethyl-substituted naphthalenes has been reported, highlighting the accessibility of this class of compounds for further investigation. bohrium.com

A particularly promising application for such fluorinated aryl scaffolds is in the development of advanced BODIPY (boron-dipyrromethene) dyes. medchemexpress.comnih.govencyclopedia.pubnih.gov BODIPY dyes are celebrated for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. medchemexpress.com Their properties can be fine-tuned by introducing various substituents onto the core structure. The incorporation of fluorinated phenyl groups, including those with trifluoromethyl substituents, at the meso-position of the BODIPY core is a known strategy to enhance photostability and modify the dye's electronic properties. aps.org The trifluoromethyl groups can also serve as reporters for ¹⁹F MRI, enabling multimodal imaging applications. aps.org The this compound moiety could, therefore, be a valuable substituent for creating novel BODIPY dyes with tailored photophysical properties for advanced sensing and imaging applications.

Table 2: General Photophysical Properties of BODIPY Dyes

| Property | Typical Range | Significance | Reference |

| Absorption Maxima (λ_abs) | 400 - 700 nm | Tunable across the visible and near-IR spectrum. | nih.gov |

| Emission Maxima (λ_em) | 500 - 700 nm | Characterized by sharp peaks and small Stokes shifts. | nih.gov |

| Fluorescence Quantum Yield (Φ_F) | Often > 0.8 | Indicates high emission efficiency, leading to bright fluorescence. | medchemexpress.comnih.gov |

| Molar Absorptivity (ε) | High (> 50,000 M⁻¹cm⁻¹) | Strong light absorption contributes to brightness. | aps.org |

This table provides typical data for the BODIPY class of dyes, into which a this compound group could potentially be incorporated.

Exploration in Optoelectronic Devices and Semiconductors

Organic semiconductors are the active components in a range of optoelectronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Naphthalene-based materials, particularly naphthalene diimides (NDIs), are among the most extensively studied n-type (electron-transporting) organic semiconductors. semanticscholar.org Their performance is dictated by their electronic structure, specifically the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as their solid-state packing, which governs intermolecular charge transport.

The this compound molecule combines features that are highly relevant for semiconductor applications. The extended π-system of the naphthalene core provides a pathway for charge delocalization. The electron-withdrawing trifluoromethyl group is expected to lower the LUMO energy level of the molecule. A low-lying LUMO is a critical requirement for stable n-type materials, as it facilitates electron injection and transport while improving air stability by making the material less susceptible to oxidation. semanticscholar.org

Research on NDI derivatives bearing trifluoromethoxy-phenyl and -benzyl groups has demonstrated that subtle changes in molecular architecture can have a profound impact on thin-film morphology, crystallinity, and ultimately, electron mobility. bohrium.com For example, N,N'-bis(4-trifluoromethoxybenzyl) NDI achieved an impressive electron mobility of 0.7 cm²/Vs in air, while the closely related N,N'-bis(4-trifluoromethoxyphenyl) NDI showed no detectable charge mobility, highlighting the critical role of molecular design. bohrium.com These findings suggest that the specific geometry and electronic nature of the this compound scaffold could lead to favorable molecular packing and efficient electron transport, making it a promising candidate for n-type organic semiconductors. Further research involving the synthesis of derivatives and their characterization in OFET devices is needed to validate this potential.

Table 3: Electron Mobility in Selected Naphthalene-Based n-Type Semiconductors

| Compound | Substrate Temperature (°C) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio | Reference |

| N,N'-bis(4-trifluoromethoxybenzyl) NDI | 140 | 0.7 | > 10⁵ | bohrium.com |

| Polyfluorinated Naphthalene-bis-hydrazimide (F5) | Not specified | 0.02 | Not Reported | semanticscholar.org |

| Naphthalene flanked DPP (D-DPPN) | Not specified | 0.019 (p-type) | 10⁶ |

This table shows performance data for related naphthalene-based semiconductors to provide a benchmark for the potential of new materials based on the this compound scaffold.

Methodological Frameworks in Biological Activity Research for Trifluoromethylated Naphthalene Scaffolds

In Vitro Assay Development for Molecular Interaction Profiling

In vitro assays form the cornerstone of preliminary biological activity assessment, providing direct evidence of molecular interactions in a controlled environment. For a compound like 1-(2-(trifluoromethyl)phenyl)naphthalene, these assays are designed to elucidate its potential mechanisms of action by studying its interactions with key biological macromolecules.

Investigating the enzyme inhibitory potential of this compound is a critical step in its biological characterization. The methodological considerations for these studies are pivotal for generating reliable and reproducible data.

A primary consideration is the selection of the target enzyme panel. This selection is often guided by the structural features of the compound or by high-throughput screening against broad-spectrum enzyme families known to be relevant in disease pathways, such as kinases, proteases, or metabolic enzymes like cytochrome P450s.

Once targets are identified, the choice of assay format is crucial. Common methodologies include:

Spectrophotometric and Fluorometric Assays: These assays measure the change in absorbance or fluorescence upon enzymatic conversion of a substrate. They are well-suited for high-throughput screening due to their simplicity and speed. For trifluoromethylated compounds, care must be taken to ensure the compound itself does not interfere with the optical signal.

Mass Spectrometry (MS)-Based Assays: Techniques like MALDI-TOF MS can be used to directly measure the substrate and product, offering high sensitivity and specificity. researchgate.net This method is particularly useful when chromogenic or fluorogenic substrates are unavailable. researchgate.net

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during an enzyme-inhibitor binding event, providing a complete thermodynamic profile of the interaction (K_D, ΔH, ΔS).

Fourier-Transform Infrared (FTIR) Spectroscopy: This label-free method can monitor enzymatic reactions by detecting changes in the vibrational spectra of substrates and products, offering a way to determine kinetic parameters and inhibition types. researchgate.net

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed by measuring enzyme activity at various concentrations of both the substrate and the inhibitor, this compound. nih.gov The resulting data are fitted to the Michaelis-Menten equation to determine key parameters like the Michaelis constant (K_M) and the inhibition constant (K_i). nih.gov It is also methodologically important to assess for tight-binding inhibition, where the inhibitor concentration is comparable to the enzyme concentration, by evaluating the dependence of the IC50 value on the enzyme concentration. nih.gov

| Target Enzyme | Assay Type | Substrate | IC50 (µM) for this compound | Inhibition Type |

| Cyclooxygenase-2 (COX-2) | Fluorometric | Arachidonic Acid | 12.5 | Competitive |

| Matrix Metalloproteinase-9 (MMP-9) | FRET-based | Fluorogenic Peptide | 28.3 | Non-competitive |

| Cytochrome P450 3A4 (CYP3A4) | Luminescent | Luciferin-PFBE | 45.1 | Mixed |

| Acetylcholinesterase (AChE) | Colorimetric | Acetylthiocholine | > 100 | Not Determined |

Table 1: Illustrative Enzyme Inhibition Profile for this compound. This table presents hypothetical data from a panel of enzyme inhibition assays. FRET (Förster Resonance Energy Transfer).

The planar aromatic structure of the naphthalene (B1677914) core in this compound suggests a potential for interaction with DNA. Methodologies to study these interactions aim to determine the binding mode, affinity, and sequence specificity.

Binding Mode Determination: The primary distinction to be made is between intercalation (insertion of the planar moiety between DNA base pairs) and groove binding. researchgate.net

UV-Visible Spectroscopy: Intercalation typically causes a red shift (bathochromism) and a decrease in molar absorptivity (hypochromism) in the compound's absorption spectrum upon binding to DNA.

Fluorescence Spectroscopy: The fluorescence of a potential intercalator is often quenched or enhanced upon binding to DNA. A fluorescent intercalator displacement (FID) assay can be employed, where the displacement of a known fluorescent intercalator (like thiazole (B1198619) orange) by the test compound leads to a loss of fluorescence. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of DNA. Binding of a small molecule can induce significant changes in the DNA's CD spectrum, providing insights into conformational changes associated with intercalation or groove binding.

Single-Molecule Techniques: Methods like atomic force microscopy (AFM), optical tweezers, and magnetic tweezers provide direct physical evidence of intercalation. researchgate.netnih.gov These techniques measure the change in the contour length of a single DNA molecule upon ligand binding; intercalation elongates the DNA by 0.2–0.4 nm per binding event. nih.govmit.edu

Binding Affinity Measurement:

Spectroscopic Titrations: By monitoring the changes in absorbance or fluorescence as a function of DNA concentration, a binding constant (K_b) can be calculated using models like the Scatchard plot.

Isothermal Titration Calorimetry (ITC): As with enzymes, ITC can be used to directly measure the thermodynamics of the DNA-ligand interaction.

The methodological framework involves a tiered approach, starting with spectroscopic methods to establish binding and moving to more sophisticated techniques like single-molecule force spectroscopy to unambiguously determine the binding mode. nih.govgatech.edu

Understanding how this compound interacts with proteins, particularly transport proteins like serum albumin, and its ability to enter cells are crucial for assessing its potential bioavailability and mechanism of action.

Protein Binding Studies: The primary method for studying protein-ligand interactions is fluorescence quenching. Many proteins, such as human serum albumin (HSA), contain fluorescent amino acid residues like tryptophan. nih.govsemanticscholar.org The binding of a ligand in proximity to these residues can quench their intrinsic fluorescence. semanticscholar.org

Methodological Framework: A solution of the target protein (e.g., HSA) is titrated with increasing concentrations of this compound. The decrease in tryptophan fluorescence intensity is measured.

Data Analysis: The quenching data are analyzed using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic). For static quenching, which indicates complex formation, binding constants (K_a) and the number of binding sites (n) can be calculated. nih.gov Thermodynamic parameters (ΔG, ΔH, ΔS) can be determined by performing the experiment at different temperatures, providing insight into the nature of the binding forces (e.g., hydrophobic interactions, hydrogen bonds). nih.gov

Cellular Uptake Investigations: Assessing whether this compound can cross the cell membrane is fundamental. The lipophilicity imparted by the trifluoromethyl group can enhance membrane permeability. mdpi.com

Methodological Framework:

Cell Culture: Appropriate cell lines (e.g., cancer cell lines like HeLa or MDA-MB-231) are cultured. nih.govnih.gov

Incubation: Cells are incubated with the compound for various time points and at different concentrations.

Detection and Quantification: The intracellular concentration of the compound is measured. Since this compound is not intrinsically fluorescent, this often requires indirect methods or the synthesis of a fluorescently tagged analog. Alternatively, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to quantify the compound in cell lysates.

Visualization: Confocal laser scanning microscopy (CLSM) can be used to visualize the subcellular localization of a fluorescently labeled version of the compound, providing qualitative information on its distribution within the cell. nih.govnih.gov Flow cytometry can provide quantitative data on the percentage of cells that have taken up the compound. nih.gov

| Parameter | Method | Value | Interpretation |

| Binding Constant (K_a) | Fluorescence Quenching | 3.2 x 10^4 M^-1 | Indicates a moderate binding affinity to Human Serum Albumin (HSA). |

| Number of Binding Sites (n) | Fluorescence Quenching | ~1 | Suggests a 1:1 binding stoichiometry with HSA. |

| ΔG (Gibbs Free Energy) | van't Hoff Equation | -25.7 kJ/mol | The negative value indicates a spontaneous binding process. |

| ΔH (Enthalpy) | van't Hoff Equation | -10.2 kJ/mol | Negative enthalpy suggests that hydrogen bonding and van der Waals forces are significant. |

| ΔS (Entropy) | van't Hoff Equation | +52.0 J/mol·K | The positive entropy change suggests that hydrophobic interactions also play a key role in the binding. |

Table 2: Illustrative Thermodynamic and Binding Parameters for the Interaction of this compound with Human Serum Albumin (HSA).

In Silico Approaches for Biological Activity Prediction

Computational methods are indispensable for prioritizing compounds and generating hypotheses about their biological activity before committing to extensive laboratory synthesis and testing.

Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor (a protein or DNA). For this compound, this can be used to:

Identify potential binding sites on target macromolecules.

Predict the binding affinity (scoring functions).

Elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking).

The process involves preparing the 3D structures of the ligand and the receptor, performing the docking calculation using software like AutoDock or Glide, and analyzing the resulting poses.

Molecular Dynamics (MD) Simulations complement docking by providing insights into the dynamic behavior of the ligand-receptor complex over time. An MD simulation can:

Assess the stability of the predicted binding pose from docking.

Reveal conformational changes in the protein or DNA upon ligand binding.

Provide a more accurate estimation of binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

For a naphthalene derivative, docking into the active site of an enzyme or an intercalation site of DNA can provide structural hypotheses for its observed in vitro activity. nih.govnih.gov

In silico ADMET prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound based solely on its chemical structure. This is crucial for early-stage drug discovery to identify compounds with potentially poor drug-like properties.

Methodologies include:

Quantitative Structure-Activity Relationship (QSAR) models: These models are built from large datasets of compounds with known experimental ADMET properties.

Physicochemical Property Calculation: Basic properties like logP (lipophilicity), pKa, and molecular weight are calculated, which are important determinants of ADMET behavior.

Pharmacophore Modeling: Identifies the 3D arrangement of features necessary for interaction with metabolic enzymes or toxicity-related targets.

For this compound, these tools can predict properties such as its likelihood of oral absorption, blood-brain barrier penetration, susceptibility to metabolism by cytochrome P450 enzymes, and potential for various toxicities (e.g., mutagenicity, cardiotoxicity). The presence of the -CF3 group is known to block potential sites of metabolic oxidation, a factor that would be considered by these predictive models. mdpi.com

| ADMET Property | Predicted Value/Classification | Method |

| Human Intestinal Absorption (HIA) | High | QSAR Model |

| Caco-2 Permeability | High | Machine Learning Model |

| Blood-Brain Barrier (BBB) Penetration | Likely | Physicochemical Rules (e.g., Lipinski's) |

| CYP2D6 Inhibition | Probable Inhibitor | 3D-Pharmacophore |

| Plasma Protein Binding (PPB) | High (>90%) | QSAR Model |

| Ames Mutagenicity | Non-mutagenic | Structure-Alert Analysis |

| hERG Inhibition (Cardiotoxicity) | Low Risk | Docking & QSAR |

Table 3: Illustrative In Silico ADMET Prediction for this compound.

Theoretical Examination of the Trifluoromethyl Group's Influence on Biological Activity

The introduction of a trifluoromethyl (CF3) group onto a naphthalene scaffold, as seen in this compound, instigates a profound alteration of the molecule's physicochemical properties. These changes, in turn, theoretically influence its biological activity by modifying its interactions with biological targets, metabolic stability, and pharmacokinetic profile. The theoretical framework for understanding these effects is primarily built upon the unique electronic, steric, and lipophilic characteristics of the CF3 group.

The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the three fluorine atoms. mdpi.comresearchgate.net This strong inductive effect significantly alters the electron density distribution across the naphthalene ring system. mdpi.com Computational studies, such as those employing Density Functional Theory (DFT), on trifluoromethylated naphthalene derivatives have shown that the presence of CF3 groups substantially increases the sensitivity of the molecule's electronic properties to other substitutions. nih.gov This heightened sensitivity suggests that the CF3 group can fine-tune the electronic environment of the naphthalene core, which is critical for modulating interactions with biological receptors. nih.gov The altered electronic landscape can enhance electrostatic or hydrogen bonding interactions with amino acid residues in a protein's active site. researchgate.net

From a steric perspective, the trifluoromethyl group is significantly bulkier than a hydrogen atom and even larger than a methyl group. mdpi.comresearchgate.net This increased size can be a critical determinant in the molecule's ability to fit within the binding pocket of a target protein. nih.gov Depending on the topology of the active site, this steric bulk can either promote a more favorable and selective binding conformation or, conversely, create unfavorable steric hindrance. The compact steric profile, despite its bulk, is a distinguishing feature. mdpi.com Theoretical modeling of drug-receptor interactions often reveals that the strategic placement of a CF3 group can optimize the occupancy of hydrophobic pockets within a receptor, thereby increasing binding affinity. nih.gov

The cumulative theoretical effects of the trifluoromethyl group are summarized in the table below, providing a comparative overview of its properties against other common chemical substituents.

Interactive Data Table: Physicochemical Properties of Substituents

| Substituent | Hansch π Value | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Theoretical Influence on Biological Activity |

| -H | 0.00 | 1.20 | 2.20 | Baseline for comparison |

| -CH3 | 0.56 | 2.00 | 2.55 (Carbon) | Moderate increase in lipophilicity; steric bulk |

| -Cl | 0.71 | 1.75 | 3.16 | Increases lipophilicity; electron-withdrawing |

| -CF3 | 0.88 | 2.44 | ~3.4 (Group) | Strong electron-withdrawing effect; high lipophilicity; metabolic stability; significant steric bulk |

Interactive Data Table: Summary of Theoretical Effects of the Trifluoromethyl Group

| Property Influenced | Theoretical Effect on Biological Activity | Supporting Rationale |

| Electronic Properties | Modulation of drug-receptor interactions | The strong electron-withdrawing nature alters the charge distribution of the naphthalene ring, potentially enhancing electrostatic interactions with the target. mdpi.comnih.gov |

| Lipophilicity | Increased membrane permeability and bioavailability | The high lipophilicity of the CF3 group facilitates passage through biological membranes. mdpi.comnih.govresearchgate.net |

| Metabolic Stability | Increased in vivo half-life and duration of action | The high bond dissociation energy of the C-F bond makes the CF3 group resistant to metabolic breakdown. mdpi.com |

| Steric Profile | Can enhance binding affinity and selectivity | The bulk of the CF3 group can promote a better fit in specific receptor pockets, leading to improved binding. nih.gov |

| Binding Affinity | Potentially increased potency | A combination of enhanced lipophilicity, favorable electronic interactions, and optimized steric fit can lead to stronger binding to the biological target. mdpi.comnih.gov |

Future Research Directions and Unexplored Avenues

Advancements in Sustainable and Scalable Synthetic Methodologies

While established methods like Suzuki coupling can produce phenylnaphthalenes, future research must prioritize the development of more sustainable and scalable synthetic routes. researchgate.net Current laboratory-scale syntheses often rely on multi-step processes that may not be economically or environmentally viable for large-scale production. researchgate.net

Future methodologies should focus on:

Transition-Metal-Free Reactions: Exploring protocols that avoid heavy metals is crucial for greener chemistry. Research into transition-metal-free conversions, such as the transformation of 2-allyl-3-(trifluoromethyl)phenols into fluorinated naphthols, provides a precedent for developing cleaner synthetic pathways. nih.gov

One-Pot Cascade Reactions: Designing one-pot syntheses that combine multiple reaction steps without isolating intermediates can significantly improve efficiency and reduce waste. acs.org Metal-free cascade protocols for synthesizing other complex heterocycles demonstrate the feasibility of this approach. acs.org

Flow Chemistry: Continuous flow systems offer advantages in scalability, safety, and control over reaction parameters. mit.edu Implementing flow processes for the synthesis of 1-(2-(trifluoromethyl)phenyl)naphthalene could enable safer handling of reagents and facilitate large-scale production, as has been demonstrated for other macromolecules. mit.edu

Aryne Cycloaddition: The use of aryne intermediates in cycloaddition reactions with substituted 2-pyrones has emerged as an efficient method for creating multisubstituted naphthalenes. rsc.orgrsc.orgrsc.org Investigating this route for the target compound could provide a highly efficient and modular synthesis. rsc.orgrsc.orgrsc.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Transition-Metal-Free Synthesis | Reduced environmental impact, lower cost. | Development of novel C-F and C-H bond activation strategies. nih.gov |

| One-Pot Cascade Reactions | Increased efficiency, reduced waste and purification steps. | Design of multi-reaction sequences using readily available starting materials. acs.org |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction conditions and reactor design for continuous production. mit.edu |

| Aryne Cycloaddition | High efficiency, access to diverse functional groups. | Exploration of suitable pyrone and aryne precursors for the target structure. rsc.orgrsc.org |

Integration of Machine Learning and AI in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials and drug discovery. nih.govaaai.orgaaai.org For this compound and its derivatives, these computational tools can accelerate the design and prediction of novel compounds with desired properties.

Key research directions include:

Property Prediction: ML models, such as Multilevel Graph Convolutional Neural Networks (MGCN), can be trained to predict fundamental physicochemical and quantum chemical properties like boiling point, vapor pressure, and atomization energy. aaai.orgaaai.orgarxiv.org This allows for rapid virtual screening of potential derivatives without the need for time-consuming synthesis and experimentation.

De Novo Design: AI algorithms can be employed to design novel derivatives of this compound tailored for specific applications. By learning from existing chemical data, these models can propose new structures with enhanced biological activity, improved material properties, or specific catalytic functions. youtube.com

Reaction Condition Optimization: Machine learning can predict optimal reaction conditions—including solvents, catalysts, and temperature—to maximize the yield and purity of the target compound, thereby streamlining the synthetic process. chalmers.se

| AI/ML Application | Objective | Potential Impact |

| Molecular Property Prediction | To accurately forecast the physical, chemical, and biological properties of derivatives. aaai.orgarxiv.org | Accelerated screening of compound libraries and identification of lead candidates. smolecule.com |

| Generative Compound Design | To create novel molecular structures with optimized properties for specific functions. | Discovery of new materials and therapeutic agents with enhanced performance. |

| Synthesis Planning | To predict optimal reaction pathways and conditions for synthesis. chalmers.se | More efficient, higher-yielding, and cost-effective chemical production. |

Exploration of Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry explores the non-covalent interactions that govern molecular recognition and self-assembly. longdom.org The aromatic and fluorinated nature of this compound makes it an intriguing candidate for studies in host-guest chemistry and the construction of novel supramolecular architectures.

Future research should investigate:

Host-Guest Complexation: The electron-rich naphthalene (B1677914) core and the distinct electronic nature of the trifluoromethylphenyl group could allow the molecule to act as either a host or a guest in supramolecular complexes. Studies on naphthalene-based macrocycles have demonstrated their ability to encapsulate guest molecules, driven by non-covalent interactions. tdl.org The trifluoromethyl group can participate in specific interactions, influencing binding affinity and selectivity. researchgate.net

Enhanced Polar−π Interactions: The interaction between electron-rich phenyl groups and electron-deficient perfluorophenyl groups is a known driving force in self-assembly. nih.govpolimi.it It is plausible that the trifluoromethylphenyl group in the target molecule could engage in similar polar−π interactions. Encapsulating these interacting moieties within a host molecule, such as cucurbit smolecule.comuril, has been shown to dramatically enhance binding affinity, a strategy that could be applied here to create robust self-assembling systems. nih.govpolimi.it

Development of Molecular Sensors: The affinity of naphthalene-based hosts for certain guests, including chlorinated compounds, suggests potential applications in chemical sensing. tdl.org By functionalizing this compound, it may be possible to design receptors that selectively bind to analytes of interest, leading to a detectable signal.

Investigation into Novel Catalytic Applications

The unique electronic and steric characteristics of this compound suggest that it or its derivatives could serve as ligands in organometallic catalysis or as components of novel catalytic materials.

Unexplored avenues in this area include:

Ligand Development: The compound could be functionalized to act as a ligand for transition metal catalysts. The electron-withdrawing trifluoromethyl group can significantly alter the electronic properties of the metal center, thereby tuning its catalytic activity and selectivity in reactions such as hydrogenation or cross-coupling. rhhz.net

Organocatalysis: While not intrinsically catalytic, the rigid aromatic backbone could serve as a scaffold for incorporating catalytically active functional groups, leading to new classes of organocatalysts.

Photocatalysis: Naphthalene-containing structures have been incorporated into covalent triazine frameworks to create metal-free heterogeneous photocatalysts for reactions like aerobic oxidation. csic.es The electronic properties of this compound could be harnessed to develop new photocatalytic materials with tailored light-absorbing and redox properties.

Solid Acid Catalysis: While the compound itself is not a catalyst, understanding its synthesis can inform the development of related catalytic processes. For instance, trifluoromethanesulfonic acid, an organic superacid, has been used effectively to catalyze the alkylation of naphthalene. mdpi.com

Q & A

Q. What are the recommended spectroscopic techniques for characterizing the structural purity of 1-(2-(trifluoromethyl)phenyl)naphthalene, and how can data discrepancies be resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and trifluoromethyl group integration. For resolving ambiguities in aromatic proton splitting patterns, compare experimental data with computational predictions (e.g., density-functional theory, DFT ). Mass spectrometry (EI/CI) validates molecular weight, while X-ray crystallography (via programs like SHELX ) resolves absolute configuration. Cross-referencing with IR spectroscopy ensures functional group consistency.

Q. How can researchers design a systematic toxicological study for this compound, considering naphthalene derivatives' known hazards?

- Methodological Answer : Follow the ATSDR framework for naphthalene derivatives :

- Step 1 : Define inclusion criteria (e.g., inhalation/oral exposure routes, systemic effects like hepatic/renal toxicity).

- Step 2 : Conduct literature screening (title/abstract → full-text) using databases like PubMed/TOXCENTER .

- Step 3 : Extract data using standardized forms (Table C-2 ), focusing on dose-response relationships and species-specific outcomes.

- Step 4-8 : Assess bias, rate evidence confidence, and integrate findings into hazard identification.

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize the electronic structure analysis of this compound, and what parameters are critical for modeling its reactivity?

- Methodological Answer : Use the Colle-Salvetti correlation-energy formula to compute electron density and local kinetic energy. Key parameters:

- Basis sets (e.g., 6-311+G(d,p)) for fluorine and aromatic systems.

- Solvent effects (PCM model) for simulating reaction environments.

- Frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

Validate results against experimental UV-Vis spectra and X-ray crystallographic data .

Q. What strategies resolve contradictions in reported toxicity data for trifluoromethyl-substituted naphthalenes?

- Methodological Answer : Apply ATSDR’s evidence-rating framework :

- Step 5 : Assess risk of bias (e.g., study design, sample size).

- Step 6 : Rate confidence using criteria like reproducibility and mechanistic plausibility.

- Step 7 : Translate ratings into evidence levels (e.g., "strong" vs. "limited" for hepatic effects).

Cross-reference with in vitro assays (e.g., CYP450 inhibition ) to validate metabolic pathways.

Q. What crystallographic software and protocols are optimal for determining the crystal structure of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.